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molecular formula C5H6O B1202793 2H-pyran CAS No. 31441-32-4

2H-pyran

Cat. No. B1202793
M. Wt: 82.1 g/mol
InChI Key: MGADZUXDNSDTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947468

Procedure details

He reports in J. Chem. Soc., 1933, 1400, that to synthesize this compound, he first had to prepare the δ-lactone of 2'-hydroxy-2-biphenylenecarboxylic acid. His initial attempts to prepare this lactone by reaction of magnesium with o-bromophenyl-o-bromobenzoate or by diazotization of phenyl anthranilate failed. He was able to make it in 22 percent yield by reaction of phenol with anthranilic acid diazonium sulfate. The lactone was reacted with an excess of methyl magnesium iodide to give an almost quantitative yield of 2'-hydroxy-2-biphenylisopropanol, also known as o-(o-hydroxyphenyl)-α,α-dimethylbenzyl alcohol. This latter compound was dehydrated in about 90 percent yield to the desired pyran. He also made the 2-methyl homologue of the pyran by using p-cresol in place of phenol. M. Anchel and A. H. Blatt reported in J. Am. Chem. Soc., 63, 1948 (1941), that Cahn was mistaken when he reported that the 2,6,6-trimethyl-6H-dibenzo[b,d]-pyran, when heated with a mixture of hydrochloric and acetic acids, underwent opening of the pyran ring and loss of acetone to form 2-hydroxy-5-methylbiphenyl. The showed that instead the product was 1,9,9-trimethyl-4-fluorenol, the fluorenol isomer of the above trimethyldibenzopyran. They also showed that the fluorenol could be obtained directly from the 2'-hydroxy-5'-methyl-2-biphenylisopropanol by heating it with the mixture of hydrochloric and acetic acids in a sealed tube at 200°. The yield increased and then decreased with time being 35, 71, 68 and 51 percent after 8, 24, 31 and 48 hours, respectively. If the heating was stopped at the end of 30 minutes, an 80 percent yield of the pyran was obtained.
Name
o-(o-hydroxyphenyl)-α,α-dimethylbenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2,6,6-trimethyl-6H-dibenzo[b,d]-pyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
acetic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
OC1C=CC=CC=1C1C=CC=CC=1C(O)(C)C.O1C=CC=CC1.C1C(O)=CC=C(C)C=1.[CH3:32][C:33]1[CH:48]=[CH:47][C:36]2[O:37]C(C)(C)[C:39]3[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=3[C:35]=2[CH:34]=1>CC(C)=O>[OH:37][C:36]1[CH:47]=[CH:48][C:33]([CH3:32])=[CH:34][C:35]=1[C:40]1[CH:39]=[CH:44][CH:43]=[CH:42][CH:41]=1

Inputs

Step One
Name
o-(o-hydroxyphenyl)-α,α-dimethylbenzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC=C1)C1=C(C(C)(C)O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC=CC=C1
Step Three
Name
2-methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Six
Name
2,6,6-trimethyl-6H-dibenzo[b,d]-pyran
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC2=C(OC(C3=C2C=CC=C3)(C)C)C=C1
Step Seven
Name
acetic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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